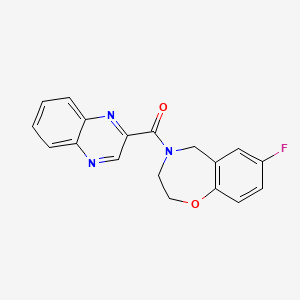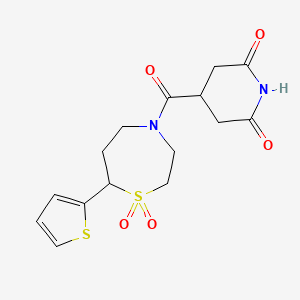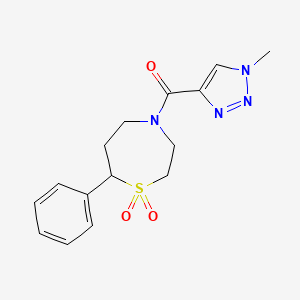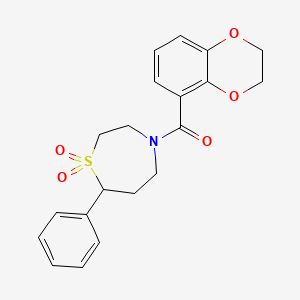![molecular formula C19H27NO3S3 B6425748 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034527-50-7](/img/structure/B6425748.png)
4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione” is a complex organic molecule. The 5-(1,2-dithiolan-3-yl)pentanoic acid component of the molecule is a lipoic acid, a member of dithiolanes, a heterocyclic fatty acid, and a thia fatty acid . It is functionally related to an octanoic acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of 5-(1,2-dithiolan-3-yl)pentanoic acid . For instance, a solution of N ′- (5- (1,2-dithiolan-3-yl)pentanoyloxy)-3,4-dimethoxy-benzimidamide in anhydrous THF was used in one synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like 5-(1,2-dithiolan-3-yl)pentanoic acid has been analyzed . The presence of the asymmetric carbon in lipoic acid is responsible for the existence of two possible optical isomers, i.e., R -LA and S -LA .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the thiols in lipoic acid can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates reduction of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 5-(1,2)Dithiolan-3-yl-pentanoic acid has a molecular weight of 206.33, a boiling point of 150°C/0.1hPa, and a melting point of 59-62°C .Mechanism of Action
Lipoic acid (LA) [R-5-(1,2-dithiolan-3-yl)pentanoic acid] is a natural compound that enters the human body with food. LA is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others. It is also used as an antidote for intoxication with heavy-metal and various toxins. LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues. LA triggers expression of many proteins of the antioxidant response .
Safety and Hazards
Future Directions
The future directions for the research and application of similar compounds are being explored. For instance, lipoic acid (LA) [R-5-(1,2-dithiolan-3-yl)pentanoic acid] is being studied for its potential therapeutic use in various diseases, and the need for a more thorough approach to the composition of LA preparations and for the determination of LA concentrations and the duration of treatment are being accumulated .
properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S3/c21-19(9-5-4-8-17-11-14-24-25-17)20-12-10-18(26(22,23)15-13-20)16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYMBMGGIKRYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1,2-Dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)

![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)


![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)